molecular formula C17H21NO B1401470 N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine CAS No. 162191-62-0

N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine

Cat. No.: B1401470
CAS No.: 162191-62-0
M. Wt: 255.35 g/mol
InChI Key: VDBMBEIUFOIQFP-UHFFFAOYSA-N
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Description

N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine (CAS 162191-62-0) is a chemical compound of interest in pharmacological research, particularly in the study of muscle relaxants and anticholinergic agents. It is a structural analogue of orphenadrine, a well-characterized molecule with multiple mechanisms of action including functioning as a muscarinic acetylcholine receptor (mAChR) antagonist, an NMDA receptor antagonist, and a histamine H1 receptor antagonist . Researchers may utilize this compound as a reference standard or as a chemical intermediate in the development and biological evaluation of novel therapeutics targeting central nervous system (CNS) disorders, pain pathways, or movement disorders. Its core structure is part of the ethanolamine antihistamine class, providing a versatile scaffold for investigating structure-activity relationships (SAR) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-7-6-10-16(13-14)17(19-12-11-18-2)15-8-4-3-5-9-15/h3-10,13,17-18H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBMBEIUFOIQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90776323
Record name N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162191-62-0
Record name N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthesis Principles

The synthesis of amines like N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine typically involves several key steps:

Data Tables

Given the lack of specific data for this compound, we can create a hypothetical table outlining potential synthesis conditions based on related compounds:

Step Reagents Conditions Yield
1. Formation of Phenylmethoxy Group Phenol, Chloromethyl Compound, Base Room Temperature, Inert Solvent 80-90%
2. Introduction of 3-Methylphenyl Group Friedel-Crafts Catalyst, Alkylating Agent Elevated Temperature, Solvent 70-80%
3. Ethylamine Backbone Formation Reducing Agent, Aldehyde/Nitro Compound Controlled Temperature, Inert Atmosphere 85-95%
4. Final Assembly Prepared Components, Catalyst/Reagent Mild Conditions, Inert Solvent 60-70%

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key Structural Features :
  • Backbone : All compared compounds share the ethanamine (C-N-C-C) backbone.
  • Substituent Variations: Differences arise in (i) nitrogen alkylation (mono- vs. di-methyl) and (ii) aryl group substitutions (position of methyl groups on phenyl rings).
Table 1: Structural and Functional Comparison
Compound Name Structure Nitrogen Substituent Aryl Substituent Position Key Pharmacological Notes References
N-Methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine N-methyl, (3-methylphenyl)-phenylmethoxy N-methyl 3-methylphenyl Limited direct data; analog of orphenadrine-related compounds
Tofenacin N-methyl, (2-methylphenyl)-phenylmethoxy N-methyl 2-methylphenyl Muscle relaxant; INN-approved
Orphenadrine N,N-dimethyl, (2-methylphenyl)-phenylmethoxy N,N-dimethyl 2-methylphenyl Muscle relaxant; commercial drug
Orphenadrine Related Compound E N,N-dimethyl, (3-methylphenyl)-phenylmethoxy N,N-dimethyl 3-methylphenyl Pharmaceutical impurity standard
Compound 29 () N-methyl-piperidinyl, trifluoromethoxy-phenyl N-methyl-piperidinyl 3-trifluoromethoxyphenyl σ1/σ2 receptor ligand (Ki = nM range)
Structural Implications :
  • Aryl Substituent Position : The 3-methylphenyl group in the target compound introduces steric and electronic effects distinct from the 2-methylphenyl in tofenacin and orphenadrine. Meta-substitution may enhance lipophilicity and influence blood-brain barrier penetration .
Pharmacological Activity :
  • Sigma Receptor Ligands : Compound 29 () demonstrates high affinity for σ1/σ2 receptors (Ki values in nM range), suggesting ethanamine derivatives with trifluoromethoxy groups may target neurological pathways. The target compound’s lack of a piperidinyl or trifluoromethoxy group likely alters this activity .
  • Muscle Relaxation : Orphenadrine and tofenacin are clinically used for muscle spasms, implying that the target compound’s structural similarity may confer related effects, though potency could vary due to substitution patterns .

Physicochemical and Analytical Data

Physical Properties :
  • Limited data exist for the target compound, but analogs like orphenadrine (citrate salt, m.p. ~150°C) and ’s Compound 29 (m.p. 183–185°C) highlight the role of substituents in melting points .
Analytical Profiling :
  • Impurity Analysis: Orphenadrine-related compounds (e.g., Related Compound E) are monitored via HPLC, as seen in ’s study on betahistine impurities. Similar methods could apply to the target compound .

Biological Activity

N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine, a compound with a complex structure, is gaining attention for its significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is classified as an aromatic compound featuring a tertiary amine and an ether functional group. Its molecular formula is C15H19NC_{15}H_{19}N with a molecular weight of approximately 233.32 g/mol. The compound's structure includes:

  • Tertiary amine : Contributes to its basicity and potential receptor interactions.
  • Ether linkage : Impacts solubility and bioavailability.
  • Phenyl rings : Enhance hydrophobic interactions with biological targets.

Physical Properties

PropertyValue
Molecular Weight233.32 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point224.0 ± 9.0 °C
Flash Point94.8 ± 10.9 °C

Receptor Interactions

This compound exhibits significant activity as a ligand for various receptors, particularly:

  • Opioid receptors : Involved in pain modulation.
  • NMDA receptors : Associated with excitatory neurotransmission and neuroplasticity.

These interactions suggest that the compound may play a role in pain management and treatment of neurological disorders.

The compound's mechanism of action is primarily through receptor binding, leading to downstream signaling pathways that affect cellular responses such as:

  • Pain relief : By modulating pain pathways through opioid receptor activation.
  • Neuroprotection : Potentially reducing excitotoxicity via NMDA receptor antagonism.

Study on Pain Management

A recent study investigated the analgesic properties of this compound in animal models. Results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential utility in developing new pain relief medications.

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. The findings demonstrated that this compound could decrease cell death rates induced by oxidative agents, highlighting its promise for treating neurodegenerative diseases.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicity studies indicate that it may pose risks when inhaled or ingested, necessitating further investigation into its safety profile for therapeutic applications.

Toxicity Data Overview

Toxicity TypeInformation
Acute ToxicityHarmful by inhalation
Skin ContactIrritation potential
Ingestion RiskRequires medical attention

Q & A

Q. What synthetic routes are employed for the laboratory-scale preparation of N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine?

  • Methodological Answer : The compound is typically synthesized via alkylation of 2-[(3-methylphenyl)-phenylmethoxy]ethanol with methylamine or its derivatives. A key intermediate involves the formation of the benzyl ether moiety, followed by N-methylation under basic conditions. Purification often employs recrystallization using ethanol or acetone, with citric acid used to form stable salts (e.g., citrate salts for pharmaceutical reference standards) .

Q. How is structural confirmation achieved for this compound and its derivatives?

  • Methodological Answer :
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal structure refinement, with ORTEP-3 for visualizing molecular geometry .
  • Spectroscopy : 1^1H/13^13C NMR confirms substitution patterns (e.g., methyl groups at 3-methylphenyl), while mass spectrometry (MS) verifies molecular weight (e.g., C18_{18}H23_{23}NO, MW 269.38) .

Q. What analytical techniques ensure purity in academic research settings?

  • Methodological Answer :
  • HPLC-UV/Vis : Utilized with pharmaceutical secondary standards (e.g., USP Orphenadrine Citrate RS) to quantify impurities like Related Compound A [(RS)-enantiomers] .
  • Spectrophotometry : Absorbance at 436 nm (hydrochloric acid-alcohol solution) assesses color/clarity, ensuring <0.050 absorbance for pure samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., antiparkinsonian vs. antidepressant effects)?

  • Methodological Answer :
  • Enantiomeric analysis : Separate (R)- and (S)-isomers via chiral chromatography to evaluate stereospecific activity .
  • Metabolic profiling : Use isotopically labeled analogs (e.g., deuterated derivatives) to track metabolic pathways and identify active metabolites .
  • Dose-response studies : Compare LD50_{50} values across species (e.g., 182 mg/kg in mice vs. 400 mg/kg in rats) to clarify interspecies variability .

Q. What structure-activity relationship (SAR) strategies optimize inhibition of protein arginine N-methyltransferase 3 (PRMT3)?

  • Methodological Answer :
  • Substituent modification : Replace the 3-methylphenyl group with bulkier aromatic rings (e.g., biphenyl) to enhance IC50_{50} values (e.g., 1970 nM vs. 28,000 nM for fluorophenyl analogs) .
  • Piperidine substitution : Introduce 4-piperidin-1-yl groups to improve binding affinity, as seen in analogs with IC50_{50} values of 19000 nM .

Q. How can researchers address discrepancies in crystallographic data for polymorphic forms?

  • Methodological Answer :
  • Twinned data refinement : Use SHELXL’s twin refinement tools to resolve overlapping reflections in high-symmetry space groups .
  • Thermal ellipsoid analysis : ORTEP-3 visualizes anisotropic displacement parameters to distinguish static disorder from true polymorphism .

Q. What experimental designs improve metabolic stability in preclinical studies?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify metabolic hotspots (e.g., N-demethylation sites) .
  • Prodrug synthesis : Mask labile methoxy groups with acetyl or phosphate esters to enhance bioavailability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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